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Abstract

Heptyl butyrate (heptyl butanoate) is a fatty acid ester recognized for its characteristic fruity
and floral aroma, reminiscent of plum, chamomile, and green tea.[1] This colorless liquid is
found naturally in fruits such as apples and plums and is synthesized for wide application in the
food and fragrance industries.[2][3] Classified as Generally Recognized as Safe (GRAS) by the
Flavor and Extract Manufacturers Association (FEMA), heptyl butyrate is a key component in
formulating fruit-like flavors for beverages, confectionery, baked goods, and dairy products.
This document provides a comprehensive technical overview of its physicochemical properties,
synthesis, purification, analytical methods, regulatory status, and the biological mechanisms
underlying its perception as a flavor.

Physicochemical and Regulatory Information

Heptyl butyrate is identified by its CAS Number 5870-93-9 and FEMA Number 2549.[4][5] It is
a straight-chain saturated aliphatic ester. The Joint FAO/WHO Expert Committee on Food
Additives (JECFA) concluded that heptyl butyrate poses no safety concern at current levels of
intake when used as a flavoring agent.[4]
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Quantitative Data Summary

The key physical, chemical, and safety data for heptyl butyrate are summarized in the table
below for easy reference.
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Property Value Reference(s)

Chemical Identity

IUPAC Name heptyl butanoate [4]

Synonyms Heptyl butyrate, Butanoic acid, ]
heptyl ester

Molecular Formula C11H2202 [41[6]

Molecular Weight 186.29 g/mol [4][6]

CAS Number 5870-93-9 [41[6]

FEMA Number 2549 [4]1(5]

JECFA Number 154 [4117]

Physicochemical Properties

Appearance Colorless liquid [6][8]

Odor Profile Fruity, tropical, chamomile, 8]
green tea, sweet, floral

Boiling Point 225-226 °C at 760 mm Hg [41[6]

Melting Point -58 °Cto -57.5 °C [4][8]

Density 0.864 g/mL at 25 °C 9]

Refractive Index 1.419 - 1.423 at 20 °C [6][8]
Slightly soluble in water (10.87

Solubility mg/L at 25°C est.); soluble in [8][10]
fats

Flash Point 91 °C (195.8 °F) - closed cup [O1[11]

Safety Data

Oral LD50 (Rat) > 5000 mg/kg [11]

Dermal LD50 (Rabbit) > 5000 mg/kg [11]

Regulatory Status
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FDA Regulation 21 CFR 172.515 [8][12]

GRAS Status Yes (FEMA) [5]

Usage Levels in Food Products

Heptyl butyrate is utilized at low concentrations to impart its characteristic flavor. The average
maximum use levels established by FEMA are detailed below.

Average Maximum Use

Food Category Reference
Level (ppm)

Baked Goods 2.40 [11]

Non-alcoholic Beverages 0.66 [11]

Frozen Dairy & Fruit Ices 0.74 [11]

Hard Candy 1.40 [11]

Chewing Gum 6.20 [11]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of heptyl
butyrate, providing a framework for laboratory-scale production and quality control.

Synthesis via Fischer Esterification

Heptyl butyrate is commercially synthesized via Fischer esterification, an acid-catalyzed
reaction between an alcohol (1-heptanol) and a carboxylic acid (butyric acid).[1]

e Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add
1-heptanol (0.5 mol, 58.1 g) and butyric acid (0.55 mol, 48.4 g).

o Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H2SOa4, 1.0 mL) as
the catalyst.
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Reaction Setup: Assemble a Dean-Stark apparatus and a reflux condenser onto the flask to
facilitate the removal of water, which is a byproduct of the reaction. This drives the
equilibrium towards the formation of the ester.[13]

Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress is
monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 2-4
hours, or until no more water is collected.[13]

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer
the mixture to a 500 mL separatory funnel.

Wash the organic layer sequentially with:
o 100 mL of deionized water.

o 100 mL of a saturated sodium bicarbonate (NaHCOs) solution to neutralize the acidic
catalyst and any unreacted butyric acid. Vent the funnel frequently to release CO2 gas.[14]

o 100 mL of saturated sodium chloride (brine) solution to remove residual water.[15]

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous
magnesium sulfate (MgSOa).[15]

Isolation: Filter the drying agent and remove the solvent/excess heptanol using a rotary
evaporator to yield crude heptyl butyrate.
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Workflow for the synthesis of heptyl butyrate.

Purification by Fractional Distillation

Further purification of the crude product is necessary to achieve the high purity required for
food applications. Fractional distillation is effective for separating the ester from any remaining
starting materials or byproducts with different boiling points.[16]

o Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a
fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and
a collection flask.[16]

« Distillation: Transfer the crude heptyl butyrate into the distillation flask with boiling chips.
Heat the flask gently.

» Fraction Collection: Monitor the temperature at the distillation head. Discard any initial low-
boiling fractions. Collect the fraction that distills at a stable temperature corresponding to the
boiling point of heptyl butyrate (approx. 225-226 °C at atmospheric pressure).[6] It is often
practical to perform this under reduced pressure to lower the boiling point and prevent
degradation.

Analytical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and
quantifying heptyl butyrate in food matrices.[17]

o Sample Preparation: Place 10 mL of the liquid beverage sample into a 20 mL headspace
vial. Add 2 g of sodium chloride (NaCl) to "salt out" the volatile compounds, increasing their
concentration in the headspace.[18] Immediately seal the vial.

 Incubation: Place the vial in the headspace autosampler's incubator. Equilibrate the sample
at 60°C for 15 minutes to allow volatile compounds to partition into the headspace.

« Injection: Automatically inject 1 mL of the headspace gas into the GC-MS system.

e GC Conditions (Representative):
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[e]

Column: DB-5ms (or equivalent nonpolar column), 30 m x 0.25 mm ID x 0.25 pm film
thickness.

[e]

Injector Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

(¢]

[¢]

Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5
minutes.

e MS Conditions (Representative):
o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.
o Mass Range: Scan from m/z 40 to 400.

« |dentification: Identify the heptyl butyrate peak by comparing its retention time to that of a
pure standard and by matching its mass spectrum against a reference library (e.g., NIST).
Key identifying ions for heptyl butyrate include m/z 43, 71, 89, and 116.

o Quantification: Prepare a calibration curve using standard solutions of heptyl butyrate in a
relevant matrix to quantify its concentration in the sample.

Biological Pathways

The perception of heptyl butyrate as a flavor involves two distinct biological processes: its
metabolism within the body and its interaction with olfactory receptors in the nasal cavity.

Metabolic Pathway

As an ester, heptyl butyrate is readily metabolized in the human body, primarily through
hydrolysis by carboxylesterase enzymes found in various tissues, including the liver and
intestines.[19][20]

o Hydrolysis: Carboxylesterases catalyze the cleavage of the ester bond in heptyl butyrate.

e Products: This hydrolysis yields 1-heptanol and butyric acid.
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o Further Metabolism: Both 1-heptanol and butyric acid are endogenous substances that enter
their respective metabolic pathways. 1-heptanol is oxidized to heptanoic acid, while butyric
acid (a short-chain fatty acid) is a source of energy via beta-oxidation.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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